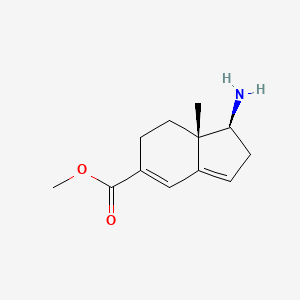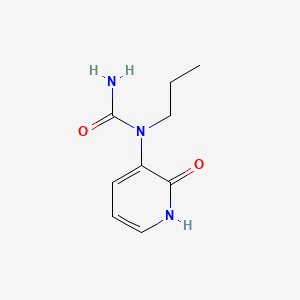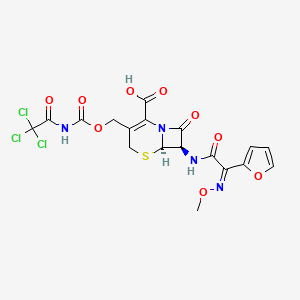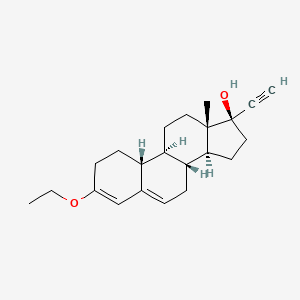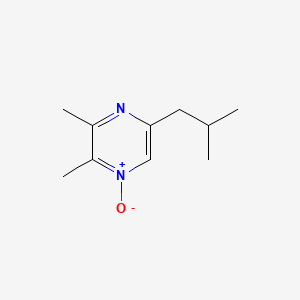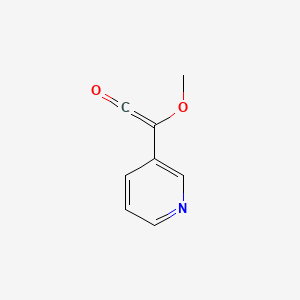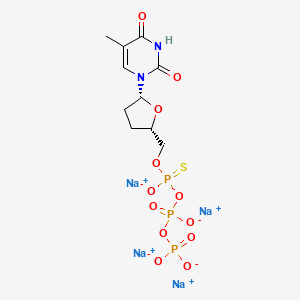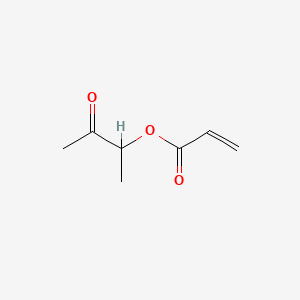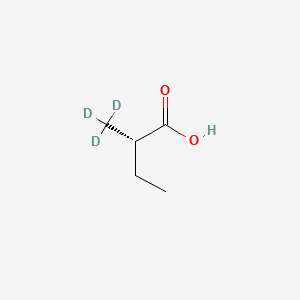
(2S)-2-(trideuteriomethyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(trideuteriomethyl)butanoic acid, also known as [2,2,3,3-D4]-2-methylbutanoic acid, is a deuterated analog of the amino acid valine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can provide valuable insights into various biological processes. The incorporation of deuterium into valine can help in the study of protein synthesis, turnover, and degradation.
Mecanismo De Acción
The mechanism of action of (2S)-2-(trideuteriomethyl)butanoic acid is similar to that of valine. It is incorporated into proteins during protein synthesis, and its presence can alter the structure and function of the protein. Deuterated amino acids can also affect the stability and turnover of proteins, leading to changes in cellular processes.
Efectos Bioquímicos Y Fisiológicos
The incorporation of (2S)-2-(trideuteriomethyl)butanoic acid into proteins can affect their biochemical and physiological properties. Deuterium incorporation can alter the stability, folding, and function of proteins, leading to changes in cellular processes. Deuterated amino acids have also been shown to affect the metabolism of cells, leading to changes in energy production and utilization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2S)-2-(trideuteriomethyl)butanoic acid in lab experiments has several advantages. It allows for the tracking of protein turnover and degradation, which can provide valuable insights into cellular processes. Deuterated amino acids can also be used to study protein structure and function, as well as metabolism. However, there are also some limitations to using deuterated amino acids. They can be expensive and difficult to synthesize, and their incorporation into proteins can affect their properties, leading to potential artifacts in the data.
Direcciones Futuras
There are several future directions for the use of (2S)-2-(trideuteriomethyl)butanoic acid in scientific research. One area of interest is the study of protein turnover and degradation in disease states, such as cancer and neurodegenerative disorders. Deuterated amino acids can also be used to study the metabolism of cells and tissues, which can provide insights into metabolic disorders and diseases. Additionally, the development of new synthesis methods for deuterated amino acids could lead to new applications in scientific research.
Métodos De Síntesis
The synthesis of (2S)-2-(trideuteriomethyl)butanoic acid involves the reaction of [2,2,3,3-D4]-2-butanone with ethylmagnesium bromide in the presence of a catalyst. The resulting product is then hydrolyzed to obtain (2S)-2-(trideuteriomethyl)butanoic acid. This synthesis method has been widely used in the production of deuterated amino acids for scientific research.
Aplicaciones Científicas De Investigación
(2S)-2-(trideuteriomethyl)butanoic acid has been used in various scientific research studies, including protein turnover, protein synthesis, and metabolism. Deuterated amino acids can be incorporated into proteins using metabolic labeling, which allows for the tracking of protein turnover and degradation. This method has been used to study the dynamics of protein turnover in various organisms, including bacteria, yeast, and mammals.
Propiedades
IUPAC Name |
(2S)-2-(trideuteriomethyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-ZGUYUIOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857998 |
Source


|
| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(trideuteriomethyl)butanoic acid | |
CAS RN |
1346617-08-0 |
Source


|
| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)
